molecular formula C16H14N2O3 B14292620 Ethyl (1-acetylquinolin-4(1H)-ylidene)(cyano)acetate CAS No. 114648-31-6

Ethyl (1-acetylquinolin-4(1H)-ylidene)(cyano)acetate

Cat. No.: B14292620
CAS No.: 114648-31-6
M. Wt: 282.29 g/mol
InChI Key: HINYMKPQRURRKH-UHFFFAOYSA-N
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Description

Ethyl (1-acetylquinolin-4(1H)-ylidene)(cyano)acetate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1-acetylquinolin-4(1H)-ylidene)(cyano)acetate typically involves the condensation of 1-acetyl-4-hydroxyquinoline with ethyl cyanoacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the ylidene intermediate. The reaction is conducted under reflux conditions in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-acetylquinolin-4(1H)-ylidene)(cyano)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (1-acetylquinolin-4(1H)-ylidene)(cyano)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (1-acetylquinolin-4(1H)-ylidene)(cyano)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1-acetylquinolin-4(1H)-ylidene)(cyano)acetate is unique due to its specific ylidene and cyano functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

CAS No.

114648-31-6

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

ethyl 2-(1-acetylquinolin-4-ylidene)-2-cyanoacetate

InChI

InChI=1S/C16H14N2O3/c1-3-21-16(20)14(10-17)12-8-9-18(11(2)19)15-7-5-4-6-13(12)15/h4-9H,3H2,1-2H3

InChI Key

HINYMKPQRURRKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1C=CN(C2=CC=CC=C12)C(=O)C)C#N

Origin of Product

United States

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